![molecular formula C14H12ClN5O2 B2415584 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034532-98-2](/img/structure/B2415584.png)
2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Protein Kinase Inhibition
The compound has garnered attention due to its inhibitory potency against specific kinases harboring a rare cysteine in the hinge region. Notably, it targets kinases such as MPS1 (monopolar spindle 1), also known as threonine and tyrosine kinase (TTK). MPS1 plays a crucial role in cell division and is implicated in various malignancies, including triple-negative breast cancer. Researchers have designed this compound as a potential irreversible inhibitor, building upon the structure of a reversible MPS1 inhibitor. The synthesis involves a three-step procedure, including Buchwald–Hartwig arylamination and nucleophilic aromatic substitution .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities. While the specific application of our compound in this context requires further investigation, its pyrazole moiety suggests potential utility in combating parasitic diseases. Researchers have successfully synthesized related hydrazine-coupled pyrazoles, highlighting the broader interest in this class of compounds .
Androgen Receptor Signaling in Prostate Cancer
Although not directly studied for this compound, its structural features may be relevant in the context of androgen receptor (AR) signaling. AR activation is common in prostate cancer cells, and AR antagonists are crucial therapeutic strategies. Investigating whether this compound modulates AR signaling could provide valuable insights for prostate cancer treatment .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it may interfere with the life cycle of the leishmania and plasmodium parasites .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities, suggesting that they may lead to the death or inhibition of the leishmania and plasmodium parasites .
properties
IUPAC Name |
2-chloro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-20-8-9(6-17-20)13-18-12(22-19-13)7-16-14(21)10-4-2-3-5-11(10)15/h2-6,8H,7H2,1H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJYYWSWVYGCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide |
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